Product packaging for 1,4-Naphthalenedione, 5-chloro-(Cat. No.:CAS No. 40242-15-7)

1,4-Naphthalenedione, 5-chloro-

Cat. No.: B15251931
CAS No.: 40242-15-7
M. Wt: 192.60 g/mol
InChI Key: SJYAKSBYGSZNSO-UHFFFAOYSA-N
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Description

Overview of 1,4-Naphthalenediones as a Class of Research Compounds

1,4-Naphthalenediones, commonly known as naphthoquinones, are a class of organic compounds derived from naphthalene (B1677914). wikipedia.org Their structure features a naphthalene core with two ketone groups at the 1 and 4 positions. This arrangement results in a conjugated system that is redox-active, a key feature underpinning their diverse biological activities. nih.govnih.gov Naphthoquinones are widely distributed in nature, found in various plants, fungi, and bacteria, where they often play a role in defense mechanisms. nih.govmdpi.com

In academic research, both natural and synthetic naphthoquinones are investigated for a wide array of potential applications. They have been studied for their significant biological properties, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory activities. jst.go.jpnih.govasianpubs.org The reactivity of the quinone ring, which can undergo nucleophilic addition and redox cycling, makes it an attractive scaffold for the development of new therapeutic agents and functional materials. rsc.org The chemical modification of the naphthoquinone backbone allows for the fine-tuning of its physicochemical and biological properties. nih.gov

Rationale for Academic Investigation of 5-Chloro-1,4-Naphthalenedione and its Analogues

The academic investigation into 5-chloro-1,4-naphthalenedione is primarily driven by structure-activity relationship (SAR) studies. In medicinal chemistry, understanding how the specific placement of a substituent on a core structure affects its biological activity is crucial for designing more potent and selective compounds. The introduction of a halogen atom, such as chlorine, to the naphthoquinone scaffold significantly alters its electronic and lipophilic properties. nih.govnih.gov

The rationale for focusing on the 5-chloro isomer, as opposed to other chlorinated analogues like the more commonly studied 2-chloro or 2,3-dichloro derivatives, lies in the desire to map the entire chemical space of halogenated naphthoquinones. The position of the chlorine atom on the aromatic ring (positions 5, 6, 7, or 8) versus the quinone ring (positions 2 or 3) can lead to vastly different biological outcomes. For instance, research into C-5 alkoxy modified 2-chloro-1,4-naphthoquinone (B24044) analogues for larvicidal activity highlights the importance of substitutions at the C-5 position. researchgate.net

Furthermore, the investigation of 5-chloro-1,4-naphthalenedione and its analogues contributes to a deeper understanding of their potential as herbicides. nih.govacs.org By systematically modifying the structure and assessing the corresponding changes in herbicidal or other biological activities, researchers can develop models that predict the efficacy of new derivatives. This systematic approach is essential for the rational design of new functional molecules.

Historical Context of Naphthoquinone Research

The study of naphthoquinones has a rich history, originating with the isolation and characterization of naturally occurring pigments. Compounds like lawsone (from the henna plant), juglone (B1673114) (from black walnut trees), and lapachol (B1674495) were among the first to be investigated for their dyeing properties and biological effects. redalyc.org These natural products laid the groundwork for the extensive field of naphthoquinone chemistry.

The development of synthetic methods in the 20th century opened up new avenues for naphthoquinone research, allowing for the creation of a vast library of derivatives not found in nature. researchgate.net This led to the discovery of synthetic naphthoquinones with potent pharmacological activities, such as the well-known vitamin K analogues. The ability to synthetically modify the naphthoquinone core has been instrumental in the development of new drugs and research tools. nih.govresearchgate.net The study of halogenated derivatives, including chloro-substituted naphthoquinones, is a continuation of this historical progression, aiming to leverage synthetic chemistry to enhance or modulate the inherent biological activity of the parent compound. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5ClO2 B15251931 1,4-Naphthalenedione, 5-chloro- CAS No. 40242-15-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40242-15-7

Molecular Formula

C10H5ClO2

Molecular Weight

192.60 g/mol

IUPAC Name

5-chloronaphthalene-1,4-dione

InChI

InChI=1S/C10H5ClO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H

InChI Key

SJYAKSBYGSZNSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=CC2=O)C(=C1)Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 5 Chloro 1,4 Naphthalenedione and Its Analogues

Established Synthetic Routes to 5-Chloro-1,4-Naphthalenedione

5-Chloro-1,4-naphthalenedione, also known as 5-chlorojuglone, is a key synthetic intermediate. Its preparation is foundational for the development of a wide array of more complex molecules. The primary and most established method for its synthesis involves the direct chlorination of its parent compound, 1,4-naphthalenedione.

A common laboratory-scale synthesis involves the reaction of 1,4-naphthalenedione with a chlorinating agent. For instance, the treatment of 1,4-naphthalenedione with thionyl chloride can yield 2-chloro-1,4-naphthalenedione. chemicalbook.com While this produces an isomer, similar principles of electrophilic aromatic substitution are adapted for the synthesis of the 5-chloro derivative. The specific conditions, including the choice of chlorinating agent and catalyst, are crucial for directing the chlorination to the desired C-5 position on the naphthalene (B1677914) ring.

Another approach involves the oxidation of a corresponding chlorinated naphthalene precursor. For example, the oxidation of 1-chloronaphthalene (B1664548) can yield 5-chloro-1,4-naphthalenedione. Oxidizing agents like chromium trioxide have been historically used for the oxidation of naphthalene to 1,4-naphthoquinone (B94277) and can be applied to substituted naphthalenes as well. wikipedia.org

Approaches to Functionalization and Derivatization

The chemical reactivity of 5-chloro-1,4-naphthalenedione allows for a variety of modifications to its core structure, enabling the synthesis of a diverse library of analogues. The primary sites for functionalization are the quinone ring and the chloro-substituent.

Nucleophilic Substitution Reactions

The chlorine atom at the C-5 position of 5-chloro-1,4-naphthalenedione is susceptible to nucleophilic substitution, providing a direct method for introducing a range of functional groups. This reactivity is a cornerstone of its use as a synthetic intermediate.

The reaction with various amines is a well-explored avenue. For instance, reacting 2,3-dichloro-1,4-naphthoquinone with amines, piperazines, or morpholines leads to the formation of regioisomeric amino-naphthoquinone derivatives at the C-2 and C-3 positions. nih.gov A similar principle applies to 5-chloro-1,4-naphthalenedione, where the chloro group can be displaced by primary and secondary amines to yield 5-amino-1,4-naphthalenedione derivatives. These reactions are often facilitated by a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen chloride formed during the reaction. rsc.orgasianpubs.org

The substitution can also be achieved with other nucleophiles. For example, reaction with thiols can introduce thioether linkages, and reaction with alcohols or phenols in the presence of a base can form ether-linked derivatives. nih.gov The synthesis of quinoline-1,4-naphthoquinone hybrids has been achieved by reacting 2-bromo-1,4-naphthoquinone with 8-hydroxyquinoline (B1678124) derivatives in the presence of potassium tert-butoxide, demonstrating the utility of nucleophilic substitution in creating complex hybrid molecules. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions

Starting MaterialNucleophileProduct Class
2,3-Dichloro-1,4-naphthoquinoneAmines, Piperazines, MorpholinesAmino-naphthoquinone derivatives nih.gov
2-Chloro-3-substituted-1,4-naphthoquinoneSubstituted AminesAmino analogues of 1,4-naphthoquinone asianpubs.org
2-Bromo-1,4-naphthoquinone8-HydroxyquinolinesQuinoline-1,4-naphthoquinone hybrids mdpi.com
Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone)Thiol nucleophilesThioether-type juglone derivatives nih.gov

Michael Addition Reactions

The quinone moiety of 5-chloro-1,4-naphthalenedione is an electrophilic Michael acceptor. wikipedia.org This allows for the conjugate addition (1,4-addition) of nucleophiles to the α,β-unsaturated system of the quinone ring. masterorganicchemistry.comyoutube.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the C-2 and C-3 positions.

The process typically involves the addition of a soft nucleophile to the β-carbon of the unsaturated system. youtube.com Common nucleophiles used in Michael additions with naphthoquinones include thiols, amines, and enolates. masterorganicchemistry.comnih.gov For example, the reaction of juglone (5-hydroxy-1,4-naphthoquinone) with thiol nucleophiles proceeds via a Michael-type addition to yield 2- or 3-thioether substituted derivatives. nih.gov Similarly, the reaction with N-acetyl-L-cysteine involves a thia-Michael addition to the quinone ring. nih.gov

The initial addition product is a hydroquinone (B1673460), which is often oxidized in situ back to the quinone level, either by excess starting quinone or by air. nih.gov This reaction provides a versatile method for introducing a wide range of substituents onto the quinone ring, significantly expanding the structural diversity of accessible analogues.

Mannich Reactions

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, an aldehyde (often formaldehyde), and a primary or secondary amine. While direct Mannich reactions on the aromatic ring of 5-chloro-1,4-naphthalenedione are not typical, derivatives of 1,4-naphthoquinone with a hydroxyl group, such as lawsone (2-hydroxy-1,4-naphthoquinone), readily undergo this reaction. nih.gov

The reaction of lawsone with an aldehyde and an amine introduces an aminomethyl group at the C-3 position, forming a Mannich base. nih.gov This methodology can be extended to create a variety of derivatives. For example, three-component reactions of 2-hydroxy-1,4-naphthoquinone (B1674593), an aldehyde, and an amine can lead to the formation of complex structures like benzoacridine-5,6-dione derivatives. nih.gov Although not a direct reaction on 5-chloro-1,4-naphthalenedione itself, these Mannich-type reactions on related naphthoquinone scaffolds highlight a key derivatization strategy for this class of compounds.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical synthesis to produce complex molecules. While specific chemoenzymatic methods for 5-chloro-1,4-naphthalenedione are not extensively detailed in the provided context, the broader field of naphthoquinone chemistry has seen the application of enzymes.

For instance, enzymes can be used for selective transformations, such as regioselective acylation or deacylation, which can be difficult to achieve with traditional chemical methods. The synthesis of certain amide and imidazole (B134444) derivatives of naphthoquinones has been achieved through multi-step chemical syntheses, some of which could potentially be streamlined or improved through the use of enzymatic catalysts for specific steps. rsc.org The development of chemoenzymatic routes often focuses on enhancing the sustainability and efficiency of synthetic processes.

Development of Bioisosteric Analogues and Prodrugs

The development of bioisosteric analogues and prodrugs is a common strategy in medicinal chemistry to improve the pharmacological properties of a lead compound. For 5-chloro-1,4-naphthalenedione and its derivatives, this involves replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) or modifying the molecule to improve its delivery and release in the body (prodrugs).

An example of creating bioisosteric analogues is the replacement of the chlorine atom with other groups. For instance, the synthesis of analogues where the chloro group is replaced by a bromo or methyl group has been explored. rsc.org Another approach is the modification of the quinone ring system itself or the substituents attached to it. The synthesis of hybrid molecules, such as those combining the 1,4-naphthoquinone scaffold with other pharmacologically active moieties like quinoline (B57606) or indole, represents a strategy to create novel structures with potentially enhanced biological activity. mdpi.comnih.gov

Prodrug strategies might involve masking a key functional group, such as a hydroxyl or amino group, with a labile protecting group that is cleaved in vivo to release the active drug. For example, glycosylated juglone derivatives have been synthesized, which could potentially act as prodrugs, releasing the active juglone molecule after enzymatic cleavage of the sugar moiety. nih.gov

Green Chemistry Principles in 1,4-Naphthalenedione Synthesis

The synthesis of 1,4-naphthalenediones, including halogenated derivatives like 5-chloro-1,4-naphthalenedione, has traditionally relied on methods that are often at odds with the principles of green chemistry. These classical routes can involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. However, the growing emphasis on sustainable chemical practices has spurred the development of more environmentally benign alternatives. This section explores the application of green chemistry principles to the synthesis of the 1,4-naphthalenedione scaffold, with a focus on strategies relevant to the preparation of chlorinated analogues.

A significant advancement in the green synthesis of halogenated naphthoquinones is the use of electrochemical methods. An eco-friendly electrochemical halogenation of 2-amino-1,4-naphthoquinones has been developed, showcasing a mild and energy-efficient approach. nih.govchemicalbook.com This method is notable for being oxidant-free and utilizing the halogen source, such as an ammonium (B1175870) halide, as the electrolyte, thereby reducing the number of reagents and potential waste streams. nih.govchemicalbook.com

The principles of green chemistry are increasingly being applied to organic synthesis to reduce the environmental impact of chemical processes. These principles include the prevention of waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and using inherently safer chemistry for accident prevention.

In the context of 1,4-naphthalenedione synthesis, researchers are exploring various strategies to align with these principles. The use of alternative energy sources, such as microwave irradiation, has been shown to accelerate reactions, leading to shorter reaction times and often higher yields compared to conventional heating. beilstein-journals.org This approach not only improves energy efficiency but can also minimize the formation of byproducts.

The choice of solvent is another critical aspect of green synthesis. Many traditional organic reactions employ volatile and often toxic organic solvents. A key goal of green chemistry is to replace these with safer alternatives, such as water, or to conduct reactions in solvent-free conditions. For instance, the synthesis of novel 1,4-pyranonaphthoquinones has been achieved through a solvent- and catalyst-free four-component reaction under microwave irradiation, demonstrating a highly efficient and environmentally friendly process. researchgate.net

Catalysis is a cornerstone of green chemistry, offering pathways to more selective and efficient reactions with reduced waste. The use of catalysts can enable reactions to proceed under milder conditions and with higher atom economy. For example, Indium(III) chloride (InCl₃) has been used as a catalyst for the one-pot synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives in water, providing high yields and operational simplicity. The workup for such reactions often involves simple filtration, avoiding the need for extensive purification steps that can generate significant waste.

Recent developments have also focused on photocatalytic processes. A novel method utilizing iron and sulfur catalysts activated by blue light allows for the chlorination of organic molecules at room temperature, eliminating the need for harsh chemicals and high temperatures. guidechem.com This approach offers a targeted and efficient way to introduce chlorine atoms into molecules. guidechem.com

The following table summarizes and compares different synthetic approaches for 1,4-naphthalenedione derivatives based on green chemistry principles:

Table 1: Comparison of Synthetic Methodologies for 1,4-Naphthalenedione Derivatives

Methodology Starting Materials Reagents/Catalysts Solvents Energy Source Green Chemistry Principles Adhered To
Conventional Synthesis Naphthalene Chromium trioxide Acetic acid Conventional heating -
Microwave-Assisted Synthesis 2,3-dichloro-1,4-naphthoquinone, aminopyridines None specified None (solvent-free) or green solvents Microwave irradiation Energy efficiency, waste prevention, use of safer solvents (if applicable)
Catalytic Synthesis in Water 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, amines InCl₃ Water Reflux Use of safer solvents, catalysis, atom economy
Electrochemical Halogenation 2-amino-1,4-naphthoquinones Ammonium halides (as halogen source and electrolyte) Ethanol (B145695) Electricity Use of safer reagents, oxidant-free, energy efficiency

| Photocatalytic Chlorination | Organic molecules | Iron and sulfur catalysts | Not specified | Blue light | Use of catalysts, energy efficiency, milder conditions |

While a specific, detailed green synthesis for 5-chloro-1,4-naphthalenedione is not extensively documented in the literature, the principles and methodologies described above offer a clear roadmap for developing such a process. For instance, instead of traditional chlorination methods that may use harsh reagents, a photocatalytic or electrochemical approach could be investigated. Similarly, the core 1,4-naphthalenedione structure could be synthesized using a catalytic oxidation of a suitable naphthalene precursor in a green solvent, followed by a regioselective green chlorination step. The ongoing research in this area promises to deliver more sustainable and efficient routes to this and other important halogenated naphthoquinones.

Spectroscopic and Structural Elucidation of 5 Chloro 1,4 Naphthalenedione and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 5-chloro-1,4-naphthalenedione and its derivatives in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to provide detailed information about the chemical environment of each nucleus, primarily ¹H and ¹³C.

In the ¹H NMR spectrum of 2-chloro-1,4-naphthoquinone (B24044), the protons on the benzo-ring typically appear as multiplets in the aromatic region. For instance, in one study, the ¹H NMR spectrum in CDCl₃ showed multiplets at δ 8.21-8.15 (1H), 8.12-8.06 (1H), and 7.83-7.75 (2H), with the lone proton on the quinone ring appearing as a singlet at δ 7.23. chemicalbook.com The ¹³C NMR spectrum provides information on the carbon skeleton. For 2-chloro-1,4-naphthoquinone, the carbonyl carbons (C=O) are observed at δ 182.8 and 178.1 ppm, while the carbon bearing the chlorine atom is found at δ 146.4 ppm. Other aromatic and quinone carbons appear between δ 126.9 and 136.0 ppm. chemicalbook.com

For more complex derivatives, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons. HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of different fragments within the molecule and confirming the substitution pattern. nih.gov The analysis of various 2-(n-alkylamino)-3-R-naphthalene-1,4-dione derivatives (where R can be H, Cl, Br, or CH₃) has been successfully carried out using these techniques, demonstrating the effect of different substituents on the chemical shifts. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Naphthoquinone Derivatives

CompoundNucleusH-2'/H-6'H-3'/H-5'H-4'H-5H-6H-7H-8N-HOCH₃
2-chloro-3-phenylamino-1,4-napthoquinone ¹H7.22 (d)7.35 (dd)7.22 (t)8.12 (dd)7.70 (td)7.77 (td)8.19 (dd)7.68 (s)-
2-chloro-3-((4-methylphenyl)amino)-1,4-napthoquinone ¹H7.15 (d)7.01 (d)-8.11 (dd)7.68 (td)7.76 (td)8.19 (dd)--
2-chloro-3-((4-methoxyphenyl)amino)-1,4-napthoquinone ¹H---8.11 (dd)-7.76 (td)8.18 (dd)-3.82 (s)
2-chloro-3-((3,4-dimethoxyphenyl)amino)-1,4-napthoquinone ¹H6.66 (d)-------3.90 (s), 3.82 (s)
2-Chloro-1,4-naphthoquinone ¹³C---127.6134.3134.6126.9--
C-1 C-2 C-3 C-4 C-4a C-5 C-6 C-7 C-8
178.1146.4136.0182.8131.4127.6134.3134.6126.9

Data compiled from various sources. chemicalbook.comresearchgate.net Note: Chemical shifts are solvent dependent.

Mass Spectrometry (MS) Applications in Structure Confirmation (e.g., HR-MS, ESI-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of 5-chloro-1,4-naphthalenedione and its derivatives. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. For instance, the exact mass of 2-chloro-1,4-naphthoquinone (C₁₀H₅ClO₂) is 191.9978071 Da. nih.gov

Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules, making it suitable for many naphthoquinone derivatives. nih.gov In GC-MS analysis of 2-chloro-1,4-naphthoquinone, the molecular ion peak (m/z) is observed at 192, with other significant peaks at 157 and 129, corresponding to the loss of chlorine and a carbonyl group, respectively. nih.gov The fragmentation patterns observed in the mass spectrum provide valuable structural information, helping to confirm the identity of the compound. For derivatives, the fragmentation will reflect the nature of the substituents, aiding in their structural elucidation. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying characteristic functional groups present in 5-chloro-1,4-naphthalenedione and its derivatives.

The IR spectrum of 1,4-naphthoquinone (B94277), the parent compound, shows strong absorption bands corresponding to the C=O stretching vibrations, typically in the range of 1660-1700 cm⁻¹. nist.govnist.gov The presence of a chlorine substituent in 5-chloro-1,4-naphthalenedione will influence the electronic environment of the quinone ring, potentially shifting the C=O stretching frequencies. A theoretical and experimental study on 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives provided detailed assignments of their vibrational modes using both IR and Raman spectroscopy. researchgate.net The C=C stretching vibrations of the aromatic and quinone rings are also observed in the region of 1400-1600 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for Naphthoquinone Derivatives

Functional GroupApproximate Wavenumber (cm⁻¹)
C=O (quinone)1660 - 1700
C=C (aromatic/quinone)1400 - 1600
C-Cl< 800

Data is generalized from typical IR spectra of quinones and chloroaromatic compounds. researchgate.netnist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1,4-naphthoquinone exhibits characteristic absorption bands. nist.gov Conjugated systems, such as the naphthoquinone core, give rise to π → π* transitions, which are typically observed at shorter wavelengths (in the UV region), and n → π* transitions, which are associated with the non-bonding electrons of the carbonyl oxygen atoms and appear at longer wavelengths (in the visible region), often imparting color to the compound. msu.edu

For 1,4-naphthoquinone, theoretical calculations have shown absorption bands corresponding to these transitions. researchgate.net The introduction of a chlorine atom and other substituents onto the naphthoquinone framework in 5-chloro-1,4-naphthalenedione and its derivatives will cause a shift in the absorption maxima (λ_max). These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), are dependent on the nature and position of the substituent and can provide valuable insights into the electronic structure of the molecule. A study on 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives showed that the position of the absorption bands in the UV-Vis spectra was influenced by the solvent and the substituents on the phenylamino (B1219803) group. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

A study on 5-chloro-8-hydroxy-6-methyl-1,4-naphthoquinone, a derivative of the target compound, revealed a planar naphthoquinone ring system. nih.govresearchgate.netresearchgate.net The crystal structure was stabilized by various interactions, including intramolecular O—H⋯O hydrogen bonds and intermolecular C—H⋯O hydrogen bonds. nih.govresearchgate.net Furthermore, short intramolecular Cl⋯O and intermolecular Cl⋯Cl contacts were observed, which also contribute to the stability of the crystal packing. nih.govresearchgate.netresearchgate.net Such detailed structural information is invaluable for understanding the solid-state properties of these compounds and can be used to correlate structure with observed chemical and physical properties.

Table 3: Crystal Data for 5-Chloro-8-hydroxy-6-methyl-1,4-naphthoquinone

ParameterValue
Molecular FormulaC₁₁H₇ClO₃
Molecular Weight222.62
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)10.7546 (1)
b (Å)10.3104 (1)
c (Å)16.8370 (2)
β (°)100.285 (1)
Volume (ų)1836.96 (3)
Z8

Data obtained from X-ray crystallographic analysis. nih.govresearchgate.net

Theoretical and Computational Investigations of 5 Chloro 1,4 Naphthalenedione Systems

Density Functional Theory (DFT) Studies on Electronic Structure, Molecular Orbitals, and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (electron density distribution), molecular orbitals, and reactivity of molecules. For the 1,4-naphthalenedione scaffold, DFT studies are instrumental in understanding its redox properties, which are central to its biological activity.

Research on 1,4-naphthoquinone (B94277) derivatives indicates that the quinone moiety's reactivity can be finely tuned by introducing various substituents to the ring. The addition of electron-withdrawing groups, such as the chlorine atom in 5-chloro-1,4-naphthalenedione, or other functional groups can modulate the molecule's redox potential and its ability to accept electrons. sciforum.net DFT calculations allow for the precise determination of key electronic parameters that govern this reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For 1,4-naphthoquinones, their well-known ability to act as electron acceptors is reflected in their low-lying LUMO energies. DFT analysis of related compounds shows that these molecules are effective electron acceptors with high reactivity.

Key reactivity descriptors derived from DFT calculations provide quantitative insights into a molecule's behavior. These descriptors help predict how a molecule will interact with other species, particularly biological macromolecules.

Table 1: Key DFT-Derived Reactivity Descriptors

DescriptorSymbolSignificance
HOMO Energy EHOMORelates to electron-donating ability; higher energy indicates a better electron donor.
LUMO Energy ELUMORelates to electron-accepting ability; lower energy indicates a better electron acceptor.
Energy Gap ΔE = ELUMO - EHOMOIndicates chemical reactivity and stability; a smaller gap suggests higher reactivity.
Chemical Potential µMeasures the escaping tendency of electrons from a stable system.
Global Hardness ηMeasures the resistance to change in electron distribution or charge transfer.
Global Electrophilicity ωDescribes the ability of a species to accept electrons.

While specific DFT data for 5-chloro-1,4-naphthalenedione is not extensively detailed in the cited literature, studies on the broader class of naphthoquinones confirm that functionalization significantly impacts these electronic parameters, thereby influencing their biological profiles. sciforum.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is essential for understanding the potential mechanisms of action of bioactive compounds by identifying their most likely biological targets and characterizing the specific interactions that stabilize the ligand-receptor complex.

The 1,4-naphthoquinone scaffold is a common feature in molecules that interact with a wide array of biological targets. Docking studies have been performed to investigate the interactions of its derivatives with various proteins implicated in diseases like cancer and parasitic infections. nih.govnih.govmdpi.com These simulations reveal that the binding is often stabilized by a combination of forces, including hydrogen bonds, π-π stacking, and van der Waals interactions.

For instance, docking studies on 1,4-naphthoquinone derivatives have revealed key interactions with the active sites of several enzymes and proteins. ijfmr.comunitn.itbibliomed.org The ketone groups of the quinone ring frequently act as hydrogen bond acceptors, interacting with amino acid residues like cysteine or arginine in the protein's binding pocket. bibliomed.org The aromatic naphthalene (B1677914) ring system can participate in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan. unitn.it

While studies focusing specifically on 5-chloro-1,4-naphthalenedione are limited, research on analogous compounds provides a clear picture of how this structural scaffold interacts with protein targets. The insights gained are crucial for structure-based drug design, allowing for the modification of the lead compound to enhance binding affinity and selectivity.

Table 2: Examples of Molecular Docking Studies on 1,4-Naphthoquinone Derivatives

Compound ClassProtein Target(s)Key Interactions NotedReference(s)
1,4-Naphthoquinone-based hybrids BCL-2 ProteinHydrogen bonding with glycine (B1666218) residues in the active site was found to favor cytotoxicity. mdpi.com
Modified 1,4-Naphthoquinones Polo-like kinase 1 (Plk1)Hydrogen bonding involving the ketone group with Cys133; steric interactions with Leu59 and Gly60. bibliomed.org
1,4-Naphthoquinone scaffold MMP9 (Matrix metallopeptidase 9)Strong binding energies (above -6 kcal/mol) were observed, indicating a high affinity. nih.gov
Piperazine-substituted naphthoquinones PARP-1 (Poly(ADP-ribose) polymerase 1)Strong binding profiles with docking scores ranging from -6.52 to -7.41 kcal/mol. acs.org
Triazole-substituted naphthoquinones Trypanothione reductase (TcTR)High affinity observed, suggesting potential as antiprotozoal agents. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties (descriptors) that govern activity, QSAR models can be used to predict the activity of new, untested compounds and guide the synthesis of more potent molecules.

QSAR studies have been successfully applied to various series of 1,4-naphthoquinone derivatives to understand their anticancer, antiprotozoal, and enzyme inhibitory activities. nih.govnih.govnih.gov These models typically use a range of descriptors calculated from the molecular structure, including electronic, steric, and lipophilic properties.

A study on 2-amino(chloro)-3-chloro-1,4-naphthoquinone derivatives as aromatase inhibitors found that descriptors related to molecular mass, electronegativity, van der Waals volume, and structural information content were key in governing the inhibitory activity. nih.gov The resulting QSAR model demonstrated good predictive power, allowing researchers to predict the activity of newly designed compounds in silico. nih.gov Such models have suggested that modifying the substitution pattern, for instance with different halogen atoms, could lead to even more potent inhibitors. nih.gov

The general findings from QSAR studies on this class of compounds highlight that a balance of electronic and steric factors is often crucial for potent biological activity.

Table 3: Key Descriptor Classes in QSAR Models for 1,4-Naphthoquinone Derivatives

Descriptor TypeExample Descriptor(s)Influence on Biological ActivityReference(s)
3D-MoRSE Mor04m (3D-Molecule Representation of Structures based on Electron diffraction)Encodes information about molecular mass distribution, found to be influential for aromatase inhibition. nih.gov
GETAWAY H8m (Geometry, Topology, and Atom-Weights Assembly)Encodes information on molecular geometry and atomic masses, correlating with activity. nih.gov
2D Autocorrelation Mor08e (based on atomic electronegativities)Describes the electronic environment within the molecule, which is critical for interactions with targets. nih.gov
WHIM G1v (WHIM descriptor based on van der Waals volumes)Relates to the steric properties (size and shape) of the molecule. nih.gov
Information Indices SIC2 (Structural Information Content index)Quantifies the complexity and branching of the molecular structure. nih.gov

These studies collectively show that QSAR is a valuable tool for understanding the structure-activity landscape of 1,4-naphthoquinone derivatives, providing guidelines for the future development of novel therapeutic agents. nih.govresearchgate.net

In Silico Prediction of Biochemical Pathways and Reactivity Descriptors

In silico methods are widely used to predict how a compound will behave in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its likely biochemical targets and pathways. researchgate.netresearchgate.net For compounds like 5-chloro-1,4-naphthalenedione, these predictive models offer an early assessment of drug-likeness and potential mechanisms of action before undertaking costly and time-consuming experimental work.

Studies on 1,4-naphthoquinone derivatives have utilized in silico tools to predict their ADME profiles. sciforum.netijfmr.com For example, simulations have shown that the introduction of certain amine groups can increase a compound's ability to cross the blood-brain barrier and decrease its potential for toxicity. sciforum.net The majority of evaluated 1,4-naphthoquinone derivatives in some studies were predicted to have suitable properties for oral administration. nih.govnih.gov

Furthermore, network pharmacology, an approach that combines computational modeling with systems biology, has been used to predict the biological pathways affected by 1,4-naphthoquinone-based compounds. nih.gov One such study investigating their potential against acute myeloid leukemia (AML) identified multiple potential protein targets (e.g., STAT3, MMP9, JAK2) and determined that the compounds likely act through cancer-related signaling pathways. nih.gov This type of analysis helps to build a holistic understanding of a compound's effects at a systemic level.

Reactivity descriptors, often calculated using DFT as mentioned in section 4.1, are also a core component of these in silico predictions. They help to forecast a molecule's ability to participate in biochemical reactions, such as the redox cycling that is characteristic of quinones and is linked to their biological effects.

Table 4: Summary of Predicted In Silico Properties for 1,4-Naphthoquinone Derivatives

Property PredictedMethodFindingsReference(s)
ADME Profile ADMETSar SimulatorFunctionalization can improve blood-brain barrier penetration and decrease AMES toxicity. Many derivatives show good potential for oral bioavailability. sciforum.netijfmr.com
Biological Targets Network Pharmacology, SwissTargetPredictionPredicted to interact with multiple cancer-related proteins, including STAT3, HSP90AA1, MMP9, and JAK2. nih.gov
Biochemical Pathways KEGG Pathway AnalysisEnriched in pathways related to cancer, suggesting a multi-target anticancer potential. nih.gov
Bioactivity Scores Molinspiration PredictionIncorporation of amine groups can significantly improve scores for kinase inhibition and other enzyme interactions. sciforum.net

These in silico approaches are invaluable for building a comprehensive profile of a molecule's potential biological role, guiding further experimental validation and development.

Mechanistic Studies of Biological Activities of 5 Chloro 1,4 Naphthalenedione and Its Derivatives in Vitro and Molecular Levels

Enzyme Inhibition Mechanisms

The core structure of 1,4-naphthalenedione serves as a scaffold for designing potent enzyme inhibitors. The introduction of various substituents, including halogens, significantly influences their inhibitory potential and selectivity.

NAD(P)H Quinone Dehydrogenase 1 (NQO1) Interaction

NAD(P)H Quinone Dehydrogenase 1 (NQO1) is a crucial enzyme in cellular defense against oxidative stress, primarily by catalyzing the two-electron reduction of quinones, a detoxification pathway. However, certain quinones can interact with NQO1 in a manner that leads to a futile redox cycle or targeted bioactivation. nih.gov NQO1 is a homodimeric enzyme with two FAD cofactors at each active site. nih.gov

While direct studies on the interaction of 5-chloro-1,4-naphthalenedione with NQO1 are not extensively detailed in the available literature, the general mechanism for naphthoquinones involves their ability to act as substrates for NQO1. nih.gov The stability of the resulting hydroquinone (B1673460) determines whether this interaction leads to detoxification or a bioactivation process that can generate reactive oxygen species. nih.gov For instance, the interaction of a dimeric naphthoquinone with NQO1 has been shown to directly affect the redox state of the FAD cofactors. nih.gov The overexpression of NQO1 in many cancer tissues makes it a target for selective anticancer therapies, either through inhibition of its protective function or by using it to activate specific quinone-based drugs. nih.gov

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes, making them key targets for cancer chemotherapy. mdpi.com Several naphthoquinone derivatives have been identified as potent inhibitors of these enzymes. mdpi.comnih.gov Their mechanism of action often involves the stabilization of the enzyme-DNA cleavable complex, leading to DNA strand breaks and ultimately apoptosis. mdpi.com

Studies on various substituted 1,4-naphthoquinones have demonstrated their potential as topoisomerase inhibitors. For example, the introduction of a 2-chloroethylthio group to the 1,4-naphthoquinone (B94277) core has been explored for its enhanced anticancer properties, which are partly attributed to the inhibition of topoisomerase II. mdpi.com While specific data on 5-chloro-1,4-naphthalenedione is scarce, the general principle of the planar naphthoquinone ring intercalating with DNA or interacting with the enzyme's active site is a widely accepted mechanism. nih.gov

Aromatase Inhibitory Activity

Aromatase, a cytochrome P450 enzyme, is responsible for the final step of estrogen biosynthesis. Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. A series of 2-amino(chloro)-3-chloro-1,4-naphthoquinone derivatives have been investigated for their potential to inhibit aromatase. nih.govnih.gov

In these studies, certain derivatives displayed potent inhibitory activity, with IC50 values significantly lower than the reference drug, ketoconazole. nih.govnih.gov For instance, 2-amino-3-chloro-1,4-naphthoquinone and 2,3-dichloro-1,4-naphthoquinone were identified as highly potent inhibitors. nih.gov The proposed mechanism involves the coordination of the nitrogen atom of the amino group and the carbonyl oxygen of the naphthoquinone with the heme iron of the aromatase enzyme. nih.gov Quantitative structure-activity relationship (QSAR) models have suggested that the mass, electronegativity, and van der Waals volume of the substituents on the 1,4-naphthoquinone ring are key determinants of their inhibitory potency. nih.govnih.gov

Table 1: Aromatase Inhibitory Activity of Selected 1,4-Naphthoquinone Derivatives

CompoundDerivative TypeIC50 (µM)
2-amino-3-chloro-1,4-naphthoquinoneAmino-chloro derivativePotent (specific value not provided in source)
2,3-dichloro-1,4-naphthoquinoneDichloro derivativePotent (specific value not provided in source)
Ketoconazole (Reference)-2.6 ± 0.7

Data sourced from studies on 2-amino(chloro)-3-chloro-1,4-naphthoquinone derivatives. nih.govnih.gov

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia, leading to the accumulation of sorbitol and contributing to diabetic complications. nih.govnih.gov A derivative of 2-chloro-1,4-naphthoquinone (B24044) linked to quercetin, specifically 3,7-di-hydroxy-2-[4-(2-chloro-1,4-naphthoquinone-3-yloxy)-3-hydroxy-phenyl]-5-hydroxy-chromen-4-one, has been studied for its inhibitory effect on rat lens aldose reductase. nih.govtandfonline.com

This compound exhibited a more potent inhibitory activity than its parent compound, quercetin, with an IC50 value in the low micromolar range. nih.gov The inhibition was found to be of a non-competitive type with respect to the substrate D,L-glyceraldehyde, with an inhibition constant (Ki) of 1.15 ± 0.37 mmol/l. researchgate.net This suggests that the inhibitor does not compete with the substrate for the same binding site on the enzyme. researchgate.net A potential metabolite of this derivative, 2-chloro-3-hydroxy- tandfonline.comresearchgate.net-naphthoquinone, however, did not show any inhibitory activity against aldose reductase. nih.govtandfonline.com

Table 2: Aldose Reductase Inhibitory Activity of a 2-Chloro-1,4-Naphthoquinone Derivative

CompoundIC50 (µM)Type of InhibitionKi (mmol/l)
3,7-di-hydroxy-2-[4-(2-chloro-1,4-naphthoquinone-3-yloxy)-3-hydroxy-phenyl]-5-hydroxy-chromen-4-oneLow micromolar rangeNon-competitive1.15 ± 0.37
Quercetin (parent compound)Less potent than the derivative--

Data from a study on a 2-chloro-1,4-naphthoquinone derivative of quercetin. nih.govresearchgate.net

Cyclooxygenase (COX) Inhibition

For example, two 1,4-naphthoquinone sodium salts isolated from Impatiens balsamina L., impatienolate and balsaminolate, showed significant selective inhibition of COX-2. nih.gov Molecular docking studies with other 1,4-naphthoquinone derivatives have suggested that these compounds can bind to the active site of COX-2 in a manner analogous to known selective inhibitors. researchgate.net This indicates the potential of the 1,4-naphthoquinone scaffold in developing new anti-inflammatory agents targeting COX-2.

Redox Cycling and Reactive Oxygen Species (ROS) Generation Pathways

A hallmark of the biological activity of many quinones, including 1,4-naphthalenedione derivatives, is their ability to undergo redox cycling. mdpi.comnih.govnih.gov This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion radical. This cycle can lead to the generation of a cascade of reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, resulting in oxidative stress. mdpi.comnih.gov

The induction of cytotoxic ROS is a key mechanism of the anticancer activity of many 1,4-naphthoquinone derivatives. mdpi.com This ROS production can lead to DNA damage, lipid peroxidation, and the opening of the mitochondrial permeability transition pore, ultimately triggering apoptosis. mdpi.comnih.gov For instance, studies on (2-chloroethylthio)-1,4-naphthoquinone derivatives have shown that they are capable of targeting mitochondria and inducing cytotoxic ROS. mdpi.com While the mechanism of toxicity for some naphthoquinones like 5-hydroxy-1,4-naphthoquinone (juglone) involves redox cycling and the formation of active oxygen species, other derivatives like 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) may not rely on this pathway for their toxicity. nih.gov The specific substitution pattern on the naphthoquinone ring plays a critical role in determining its propensity to engage in redox cycling. nih.gov

Modulation of Cellular Pathways and Targets (In Vitro)

The anticancer activities of 5-chloro-1,4-naphthalenedione and its related naphthoquinone derivatives are underpinned by their ability to interfere with fundamental cellular processes in cancer cells. In vitro studies have elucidated several key mechanisms, including the disruption of the cell cycle, induction of programmed cell death (apoptosis), direct interaction with genetic material, and the modulation of critical signaling pathways that govern cell survival and proliferation.

Cell Cycle Regulation and Apoptosis Induction

Naphthoquinones are potent inducers of apoptosis and can halt the progression of the cell cycle, preventing cancer cell division. The introduction of a chlorine atom at the 2-position of the 1,4-naphthoquinone structure has been shown to be crucial for antiproliferative activity. nih.gov A derivative, 2-chloro-5,7-dimethoxy-1,4-naphthoquinone, demonstrated significant anti-leukemic activity in HL-60 cells, causing an increase in the population of cells in the G2/M phase of the cell cycle and a rise in the number of apoptotic cells. nih.gov This effect is correlated with the generation of reactive oxygen species (ROS). nih.gov

Similarly, the 1,4-naphthoquinone designated CNN1 was found to arrest the cell cycle at the G2/M phase in leukemia cells. mdpi.com This arrest is a precursor to apoptosis, a controlled form of cell death. mdpi.com The induction of apoptosis by naphthoquinone derivatives is a common mechanism of their cytotoxic effect. nih.gov For instance, certain 2-amino-1,4-naphthoquinone-benzamide derivatives dose-dependently increase the percentage of cells in the sub-G1 phase, which is indicative of apoptotic DNA fragmentation. nih.gov Morphological confirmation of apoptosis, such as chromatin condensation and nuclear shrinkage, has been observed in cancer cells treated with these compounds using Hoechst 33258 staining. nih.gov

Other derivatives, such as (2-chloroethylthio)-1,4-naphthoquinones, also induce apoptosis, which is presumed to be executed through a caspase-dependent pathway. mdpi.com The intrinsic pathway of apoptosis is often implicated, involving the reduction of the mitochondrial membrane potential, which leads to the release of cytochrome C into the cytosol and subsequent activation of caspases. nih.gov

Compound/Derivative ClassCell LineEffect on Cell CycleApoptosis InductionAssociated Mechanism
2-chloro-5,7-dimethoxy-1,4-naphthoquinone HL-60 (Leukemia)Arrest at G2/M phase nih.govYes nih.govROS generation nih.gov
1,4-Naphthoquinone (CNN1) K-562, FEPS (Leukemia)Arrest at G2/M phase mdpi.comYes mdpi.comDNA damage, H2AFX upregulation mdpi.com
2-amino-1,4-naphthoquinone-benzamides MDA-MB-231 (Breast Cancer)Increase in sub-G1 population nih.govYes nih.govMorphological changes (chromatin condensation) nih.gov
(2-chloroethylthio)-1,4-naphthoquinones Prostate Cancer CellsNot specifiedYes mdpi.comPresumed caspase-dependent pathway mdpi.com
General Naphthoquinones U937 (Myeloid Leukemia)Not specifiedYes nih.govReduced mitochondrial membrane potential, cytochrome C release nih.gov

DNA Interaction Mechanisms (e.g., Intercalation, Damage)

The genotoxic potential of naphthoquinones is a significant contributor to their anticancer effects. These compounds can interact directly with DNA, leading to damage that can trigger cell death. mdpi.com The aromatic, planar structure of the naphthoquinone core facilitates interaction with DNA, potentially through intercalation, where the molecule inserts itself between the base pairs of the DNA helix, disrupting its function. nih.gov

Studies using the alkaline comet assay have demonstrated that the naphthoquinone CNN1 induces significant genotoxic effects and DNA fragmentation in leukemia cell lines. mdpi.com Beyond direct damage, naphthoquinones are also known to be potent inhibitors of enzymes crucial for DNA maintenance and replication, such as topoisomerase and DNA repair enzymes. mdpi.com

Hybrid molecules combining the 1,4-naphthoquinone core with a 2-chloroethylthio moiety (a component of sulfur mustard) have been synthesized to enhance DNA-damaging capabilities. This specific moiety targets DNA through the irreversible alkylation of guanine (B1146940) residues, leading to cytotoxic effects and apoptosis. mdpi.com Furthermore, molecular docking studies have revealed that 1,4-naphthoquinone can interact significantly with DNA gyrase, an enzyme that is a type of topoisomerase, further implicating DNA as a primary target. nih.gov

Compound/DerivativeMechanismTarget/EffectSupporting Evidence
1,4-Naphthoquinone (CNN1) DNA DamageDNA fragmentation, inhibition of topoisomerase and DNA repair enzymes mdpi.comAlkaline Comet Assay mdpi.com
(2-chloroethylthio)-1,4-naphthoquinones DNA AlkylationIrreversible alkylation of guanine residues mdpi.comCombination of pharmacophores mdpi.com
General Naphthoquinones DNA IntercalationAlteration of DNA function nih.govAromatic structure nih.gov
1,4-Naphthoquinone Enzyme InhibitionInteraction with DNA gyrase nih.govMolecular Docking nih.gov

Influence on Key Signaling Pathways

5-Chloro-1,4-naphthalenedione and its analogs exert their influence by modulating intracellular signaling pathways that are often dysregulated in cancer. A key pathway affected involves the cellular response to DNA damage. The naphthoquinone CNN1 was found to increase the mRNA levels of the H2AFX gene. mdpi.com H2AFX encodes a histone protein that is rapidly phosphorylated in response to DNA double-strand breaks, initiating the DNA damage response and signaling cascade that can lead to apoptosis. mdpi.com

Naphthoquinones have also been shown to impact the MAPK (mitogen-activated protein kinase) and AKT signaling cascades, which are central to regulating cell proliferation and survival. nih.gov For example, some derivatives induce apoptosis in leukemic cells by influencing these pathways. nih.gov Specifically, the JNK (c-jun-NH2-kinase) and MAPK signaling pathways can be triggered through the generation of ROS by these compounds. nih.gov

Antimicrobial and Antifungal Activity Mechanisms (In Vitro)

The broad biological activity of 5-chloro-1,4-naphthalenedione and its parent compounds extends to antimicrobial and antifungal effects, making them subjects of research for new anti-infective agents.

Antibacterial Action

The primary mechanism of antibacterial action for 1,4-naphthoquinones is the generation of reactive oxygen species (ROS). nih.gov These highly reactive molecules, such as superoxide radicals and hydrogen peroxide, cause widespread damage to essential bacterial biomolecules, including proteins and DNA, leading to cell death. nih.gov

In addition to inducing oxidative stress, 1,4-naphthoquinone has demonstrated the ability to disrupt bacterial membrane integrity. Studies on the Gram-negative bacterium Chromobacterium violaceum showed that the compound increased the permeability of both the outer and inner membranes. nih.gov This disruption of the cell envelope compromises the bacterium's ability to maintain homeostasis.

Molecular docking has further elucidated potential targets, revealing that 1,4-naphthoquinone interacts with DNA gyrase, an enzyme critical for bacterial DNA replication. nih.gov Synthetic derivatives, such as 2-aryloxy-1,4-naphthoquinones, have shown significant antibacterial action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. rsc.org Other studies have confirmed the potency of synthetic 1,4-naphthoquinone derivatives against cariogenic bacteria like Streptococcus mutans and Actinomyces naeslundii. ukm.my

Compound/DerivativeBacterial Strain(s)Mechanism of Action
1,4-Naphthoquinone Chromobacterium violaceumIncreased outer and inner membrane permeability; Interaction with DNA gyrase nih.gov
General Naphthoquinones GeneralGeneration of Reactive Oxygen Species (ROS) nih.gov
2-aryloxy-1,4-naphthoquinones Staphylococcus aureus, Escherichia coliNot specified, but showed significant antibacterial action rsc.org
Synthetic 1,4-naphthoquinone derivatives Streptococcus mutans, Actinomyces naeslundiiPotent antimicrobial activity ukm.my

Antifungal Action, including Biofilm Inhibition

Naphthoquinones also exhibit potent antifungal properties. A study investigating various derivatives against Candida albicans found that 2,3-dibromonaphthalene-1,4-dione was particularly effective. nih.gov The primary antifungal mechanism appears to be the disruption of the fungal cell membrane's permeability, which leads to the leakage of essential intracellular components, such as nucleotides. nih.gov Several 2-aryloxy-1,4-naphthoquinone derivatives have also been identified as promising antifungal candidates against C. albicans. rsc.org

A critical aspect of many microbial infections is the formation of biofilms—structured communities of cells encased in a self-produced matrix that are notoriously resistant to conventional antimicrobial agents. 1,4-naphthoquinone and its derivatives have shown a promising ability to inhibit biofilm formation. At sub-inhibitory concentrations, 1,4-naphthoquinone suppressed biofilm formation in C. violaceum by over 63%. nih.gov Similarly, synthetic derivatives demonstrated a potent, dose- and time-dependent inhibitory effect on biofilm formation by the dental pathogen S. mutans. ukm.my This antibiofilm activity suggests that these compounds could be useful in preventing infections on medical devices or in treating biofilm-associated diseases. nih.gov

Compound/DerivativeFungal/Bacterial StrainActivityMechanism
2,3-dibromonaphthalene-1,4-dione Candida albicansAntifungal nih.govDisruption of fungal membrane permeability, leading to nucleotide leakage nih.gov
2-aryloxy-1,4-naphthoquinones Candida albicansAntifungal rsc.orgNot specified rsc.org
1,4-Naphthoquinone Chromobacterium violaceumBiofilm Inhibition nih.govSuppression of biofilm formation (63.25% reduction) nih.gov
Synthetic 1,4-naphthoquinone derivatives Streptococcus mutansBiofilm Inhibition ukm.myDose- and time-dependent inhibition of biofilm formation ukm.my

Antiprotozoal and Antimalarial Mechanisms (In Vitro)

There is no available research data regarding the in vitro antiprotozoal or antimalarial mechanisms of 5-chloro-1,4-naphthalenedione. While the broader class of naphthoquinones has been investigated for these properties, with some chloro-substituted derivatives showing activity, no studies have specifically examined the 5-chloro isomer.

Neuroprotective Mechanisms at the Cellular Level

No studies were found that investigate the neuroprotective mechanisms of 5-chloro-1,4-naphthalenedione at the cellular level. Research on the neuroprotective potential of other naphthoquinone analogues exists, but this information does not pertain to the specific compound .

Plant Physiological Effects and Agro-Scientific Research

There is a lack of scientific literature on the plant physiological effects or any agro-scientific research involving 5-chloro-1,4-naphthalenedione.

Due to the absence of specific data for "1,4-Naphthalenedione, 5-chloro-," it is not possible to provide the detailed research findings and data tables as requested in the article outline. To maintain scientific accuracy, no information from studies on other related but distinct compounds has been substituted.

Advanced Analytical Methodologies for Research and Quantification

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of naphthoquinones due to its high resolution and sensitivity. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for the separation of these compounds. researchgate.netnih.gov

Methodologies for the analysis of naphthoquinones, such as the related compound plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone), often utilize a C18 column as the stationary phase. nih.govtci-thaijo.orgglobalresearchonline.net The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be water or a buffer solution. nih.govtci-thaijo.orgijcce.ac.ir The optimal ratio of the organic to aqueous phase is critical for achieving good separation. For instance, a mobile phase of acetonitrile and water in a 50:50 (v/v) ratio has been successfully used. tci-thaijo.org Another established method employs methanol and water at a 65:35 (v/v) ratio. nih.gov The use of additives like ammonium (B1175870) acetate (B1210297) or phosphoric acid in the mobile phase can further enhance peak shape and resolution. globalresearchonline.netsielc.com

Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.govtci-thaijo.org For many naphthoquinones, this is in the range of 254-270 nm. tci-thaijo.orgnih.gov The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification. For example, under specific conditions, plumbagin has a retention time of approximately 6.2 to 7.5 minutes. nih.govtci-thaijo.org

The validation of an HPLC method is essential to ensure its reliability. This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govtci-thaijo.org Linearity is established by analyzing a series of standard solutions of known concentrations and plotting the detector response against the concentration. A high correlation coefficient (r²) value, typically close to 0.999, indicates a strong linear relationship. globalresearchonline.net The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govtci-thaijo.org

Table 1: HPLC Method Parameters for Naphthoquinone Analysis

ParameterMethod 1 tci-thaijo.orgMethod 2 nih.govMethod 3 globalresearchonline.net
Compound PlumbaginPlumbaginPlumbagin
Column C18C18Thermo Hypersil BDS C18
Mobile Phase Acetonitrile:Water (50:50, v/v)Methanol:Water (65:35, v/v)5mM Ammonium acetate (pH 3.8):Acetonitrile (40:60, v/v)
Flow Rate 1 mL/min1 mL/min1 mL/min
Detection UV at 254 nmUV at 265 nmPDA at 268 nm
Retention Time 6.2 min7.5 ± 0.2 minNot Specified
Linearity (r²) 0.998230.99850.9991
LOD 21.85 ng/mL34.06 ng/mL0.05 µg/mL
LOQ 72.82 ng/mL113 ng/mL0.15 µg/mL

For the specific analysis of 2-chloro-1,4-naphthoquinone (B24044), a reverse-phase HPLC method has been developed using a Newcrom R1 column. sielc.com This method utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometric (MS) detection, the phosphoric acid can be substituted with formic acid. sielc.com

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is another powerful planar chromatographic technique that offers several advantages for the analysis of 5-chloro-1,4-naphthalenedione and other naphthoquinones. nih.govresearchgate.net It is known for its simplicity, cost-effectiveness, and high throughput, as multiple samples can be analyzed simultaneously. nih.govpharmacyjournal.in HPTLC is a sophisticated version of TLC with improved resolution and sensitivity, making it suitable for both qualitative and quantitative analysis. nih.govresearchgate.net

In HPTLC, pre-coated plates with a stationary phase, typically silica (B1680970) gel, are used. researchgate.net The mobile phase, a solvent system, moves up the plate by capillary action, separating the components of the sample. For the analysis of plumbagin, a mobile phase of hexane (B92381) and ethyl acetate in an 8:2 ratio has been reported. nih.gov

A key step in HPTLC is the application of the sample, which is usually done as a narrow band to achieve better separation. pharmacyjournal.in After development, the separated spots are visualized, often under UV light, and quantified using a densitometer. echemcom.com The densitometer measures the absorbance or fluorescence of the spots, which is proportional to the concentration of the analyte. echemcom.com

Method validation for HPTLC includes assessing linearity, accuracy, precision, LOD, and LOQ. echemcom.com For instance, a validated HPTLC-densitometry method for 1,4-naphthoquinone (B94277) showed a linearity with an r-value of 0.9976. echemcom.com The LOD and LOQ were determined to be 163.6006 ppm and 495.7595 ppm, respectively. echemcom.com The precision, expressed as the relative standard deviation (%RSD), was found to be 0.99%. echemcom.com

Table 2: HPTLC Method Validation for 1,4-Naphthoquinone

ParameterResult echemcom.com
Linearity (r) 0.9976
LOD 163.6006 ppm
LOQ 495.7595 ppm
Precision (%RSD) 0.99%
Accuracy 80-120%

HPTLC is a valuable tool for quality control and fingerprinting of complex mixtures containing naphthoquinones. nih.govresearchgate.net

Electrochemical Detection Techniques

Electrochemical methods offer a sensitive and often rapid approach for the determination of electroactive compounds like 1,4-naphthoquinone derivatives. mdpi.com These techniques are based on measuring the current response of an analyte at an electrode as a function of the applied potential.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of compounds. mdpi.com For some 1,4-naphthoquinone derivatives, CV studies have been performed in a non-aqueous medium like 0.1 M NaClO₄ in 96% ethanol (B145695) solution. mdpi.com The electrochemical behavior, including the potentials of the anodic and cathodic peaks, is dependent on the specific functional groups present in the molecule. mdpi.com

For quantitative analysis, techniques like linear scan voltammetry (LSV) are employed. mdpi.com A study on new fluorosulfate (B1228806) derivatives of 1,4-naphthoquinone utilized an impregnated graphite (B72142) electrode (IMGE) for their determination. mdpi.com The method was validated, and calibration curves were obtained using LSV in the first derivative mode (LSVFD). mdpi.com The limits of detection (LOD) for the studied naphthoquinone derivatives were found to be in the range of 10⁻⁶ to 10⁻⁸ mol·L⁻¹. mdpi.com

The pH of the supporting electrolyte can significantly influence the electrochemical response of naphthoquinones. mdpi.com For instance, the cathodic signal of a 1,4-naphthoquinone derivative was found to be at its maximum at a pH of 2.0. mdpi.com

Electrochemical sensors based on modified electrodes have also been developed for the detection of compounds related to naphthoquinones. For example, an electrochemical sensor using a 1,10-phenanthroline-5,6-dione-modified electrode was developed for the detection of NADH, which can be related to bacterial concentrations. mdpi.com This highlights the potential for developing specific electrochemical sensors for the direct or indirect detection of 5-chloro-1,4-naphthalenedione.

The properties of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) have been investigated using voltammetric methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.net These studies have shown that juglone is irreversibly oxidized and quasi-reversibly reduced in multiple steps. researchgate.net

Future Directions and Research Perspectives in 5 Chloro 1,4 Naphthalenedione Studies

Development of Novel Derivatization Strategies for Enhanced Specificity

The development of new derivatives of 5-chloro-1,4-naphthalenedione is a cornerstone of future research, aiming to enhance the compound's specificity towards biological targets and improve its pharmacological profile. The introduction of various chemical moieties to the naphthoquinone core can significantly modulate its activity. nih.govmdpi.com

Key areas of focus for derivatization include:

Introduction of Nitrogen-Containing Groups: The incorporation of amines, amino acids, and heterocyclic structures like pyrazole (B372694) and triazole has been shown to enhance the biological effects of naphthoquinones. nih.gov These modifications can influence the compound's redox properties and its interactions with biomolecules. nih.gov

Halogenation: Strategic placement of different halogen atoms (e.g., bromine, iodine, fluorine) on the naphthoquinone ring is a promising avenue for creating more potent derivatives. nih.gov

Hybrid Molecules: Combining the 1,4-naphthoquinone (B94277) scaffold with other pharmacophores is an emerging strategy. For instance, creating hybrid molecules with moieties known to induce DNA damage could lead to synergistic anticancer effects. mdpi.com

These derivatization strategies are expected to yield a new generation of 5-chloro-1,4-naphthalenedione analogues with improved efficacy and reduced off-target effects.

Advanced Mechanistic Elucidation of Biological Actions in Complex Systems

A deeper understanding of how 5-chloro-1,4-naphthalenedione exerts its biological effects at a molecular level is a critical research objective. While the ability of 1,4-naphthoquinones to generate reactive oxygen species (ROS) and induce oxidative stress is a known mechanism of their cytotoxicity, future studies will aim to unravel more nuanced and specific pathways. nih.gov

Future mechanistic investigations will likely involve:

Identification of Protein Targets: Pinpointing the specific proteins and enzymes that interact with 5-chloro-1,4-naphthalenedione is crucial. Studies have already identified targets like Cdc25 phosphatases and MKK7 for other naphthoquinone derivatives. nih.gov

Signaling Pathway Analysis: Elucidating the impact of the compound on key cellular signaling pathways, such as those involved in cell cycle regulation, apoptosis, and inflammation, will provide a more comprehensive picture of its biological activity. nih.govnih.gov

In Vivo Studies: Moving beyond cell-based assays, future research will increasingly utilize animal models to understand the compound's effects in a whole-organism context, which is essential for any potential therapeutic applications. nih.gov

These advanced mechanistic studies will be instrumental in validating the therapeutic potential of 5-chloro-1,4-naphthalenedione and its derivatives.

Integration of Multi-Omics Data in Compound Characterization and Pathway Mapping

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to characterize the effects of 5-chloro-1,4-naphthalenedione in a comprehensive and unbiased manner. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a systems-level view of the cellular response to the compound. nih.govnih.gov

Key aspects of this integrated approach include:

Unsupervised Data Analysis: Computational methods like Multi-Omics Factor Analysis (MOFA) can be used to identify major sources of variation in multi-omics datasets, revealing the primary biological processes affected by the compound. nih.gov

Pathway Enrichment Analysis: By analyzing changes in gene expression, protein abundance, and metabolite levels, researchers can identify the specific cellular pathways that are perturbed by 5-chloro-1,4-naphthalenedione.

Biomarker Discovery: Multi-omics data can help in the identification of biomarkers that predict sensitivity or resistance to the compound, which is crucial for personalized medicine approaches.

The integration of multi-omics data will be a powerful tool for understanding the complex biological effects of 5-chloro-1,4-naphthalenedione and for generating new hypotheses about its mechanisms of action.

Exploration of Emerging Applications in Chemical Biology

The unique reactivity of the 1,4-naphthoquinone scaffold makes 5-chloro-1,4-naphthalenedione a valuable tool for chemical biology research. jst.go.jp Chemical biologists can leverage its properties to develop probes and reporters for studying biological processes.

Potential applications in chemical biology include:

Development of Molecular Probes: The compound could be modified to create fluorescent or affinity-based probes for visualizing and isolating specific cellular targets.

Activity-Based Protein Profiling: This technique could be employed to identify the enzymatic targets of 5-chloro-1,4-naphthalenedione within a complex proteome.

Investigating Redox Biology: Given the redox-active nature of naphthoquinones, derivatives of 5-chloro-1,4-naphthalenedione could be used to study the role of oxidative stress in various physiological and pathological conditions.

The exploration of these applications will not only advance our understanding of the compound itself but also provide new tools for the broader chemical biology community.

Computational Chemistry for Predictive Modeling and De Novo Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and will play a pivotal role in the future of 5-chloro-1,4-naphthalenedione research. nih.govmdpi.com These methods can accelerate the design and optimization of new derivatives with desired properties.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of new derivatives based on their chemical structure, guiding the synthesis of more potent compounds. nih.gov

Molecular Docking: This technique can be used to predict how 5-chloro-1,4-naphthalenedione and its analogues bind to specific protein targets, providing insights into their mechanism of action at the atomic level. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound when bound to its target, providing a more detailed understanding of the binding interactions and their stability. nih.gov

De Novo Design: Advanced computational algorithms can be used to design entirely new molecules based on the 1,4-naphthoquinone scaffold with optimized properties for a specific biological target.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-chloro-1,4-naphthalenedione, and how can reaction conditions (e.g., catalysts, temperature) influence yield and purity?

  • Methodology : Chlorination of 1,4-naphthalenedione derivatives typically involves electrophilic substitution using chlorine donors (e.g., Cl₂, SO₂Cl₂) in non-polar solvents. Optimization requires monitoring reaction time, stoichiometry, and purification via column chromatography. For example, highlights the role of substituents (e.g., hydroxyl/methoxy groups) in directing chlorination positions, which can inform regioselectivity in synthesis . discusses improved methods for chlorinated phthalonitriles, suggesting analogous strategies for naphthalenediones .

Q. How can spectroscopic techniques (NMR, IR, mass spectrometry) confirm the structure of 5-chloro-1,4-naphthalenedione and its derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HMBC) to confirm substituent positions and coupling patterns. and demonstrate NMR assignments for structurally related chloro-naphthalenediones, emphasizing the use of heteronuclear correlations .
  • IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches.
  • Mass spectrometry : Compare experimental molecular ion peaks (e.g., m/z 208 for C₁₀H₅ClO₂) with theoretical values () .

Q. What are the key reactivity patterns of 5-chloro-1,4-naphthalenedione in nucleophilic substitution or redox reactions?

  • Methodology : The chlorine atom at position 5 can undergo nucleophilic displacement with amines or thiols under basic conditions. The quinone core participates in redox reactions, such as reduction to hydroquinone (using Na₂S₂O₄) or oxidation to stabilize radical intermediates. notes that substituents like hydroxyl groups enhance redox activity in biological systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. antimicrobial effects) for 5-chloro-1,4-naphthalenedione derivatives?

  • Methodology :

  • Dose-response assays : Test compounds across a range of concentrations (e.g., 0.1–100 μM) in cell lines (e.g., A549 human breast cells) and microbial models (e.g., Aedes aegypti larvae) to identify threshold effects () .
  • Structure-activity relationship (SAR) analysis : Compare bioactivity across derivatives with varying substituents (e.g., 2-chloro vs. 5-chloro analogs from ) to isolate positional effects .

Q. What computational strategies (e.g., DFT, molecular docking) predict the redox behavior and target interactions of 5-chloro-1,4-naphthalenedione?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate redox potentials and electron affinity to model quinone-mediated ROS generation.
  • Molecular docking : Simulate binding to cellular targets (e.g., NADPH oxidase, DNA topoisomerases) using software like AutoDock Vina. suggests redox interactions are critical for apoptosis induction .

Q. How does crystallographic analysis (XRD) elucidate the molecular configuration and intermolecular interactions of 5-chloro-1,4-naphthalenedione derivatives?

  • Methodology : Single-crystal XRD resolves bond lengths, angles, and packing motifs. For example, used XRD to confirm the planar quinone core and chloro-substituent orientation in a related compound, highlighting π-π stacking and halogen bonding .

Q. What experimental designs assess the impact of storage conditions (e.g., light, temperature) on the stability of 5-chloro-1,4-naphthalenedione?

  • Methodology : Conduct accelerated stability studies by storing samples under varied conditions (e.g., 4°C vs. 25°C, dark vs. UV light). Monitor degradation via HPLC and LC-MS, referencing ’s guidelines for incompatible agents (e.g., oxidizing/reducing agents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.